Triethylammonium acetate

概要

説明

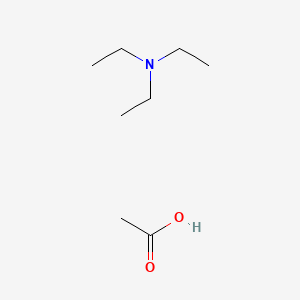

Triethylammonium acetate is a volatile salt often used as an ion-pairing reagent in high-performance liquid chromatography separations of oligonucleotides . It is a mixture of triethylamine (TEA) and acetic acid (AcOH) and is generally used as a solvent in organic synthesis . It is known as a protic ionic liquid since it is a combination of Bronsted acid and base .

Synthesis Analysis

Triethylammonium acetate is frequently used in the synthesis of synthetic oligonucleotides. The synthesis is performed via a series of systematic reactions that result in the stepwise addition of specific nucleotides . It is also used as a catalyst in the one-pot synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano .Molecular Structure Analysis

The structural features and dynamics of triethylammonium acetate have been explored through semi-empirical molecular dynamics. The results from these simulations agree with recent experimental determinations .Chemical Reactions Analysis

Triethylammonium acetate does not form an ionic liquid but gives rise to a complex system where ionization is only a partial process affecting only a few molecules . It has been found that the few ionic couples are stable and remain mainly embedded inside the AcOH neutral moiety .Physical And Chemical Properties Analysis

Triethylammonium acetate has a molecular formula of C8H19NO2 and a molecular weight of 161.24 g/mol . It is soluble in water .科学的研究の応用

Purification of Oligonucleotides

TEAA is widely used as an ion-pairing buffer component in the purification of oligonucleotides. This process is crucial for the development of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. TEAA’s role in the ion-pairing reverse-phase high-performance liquid chromatography (IP-RP-HPLC) is pivotal for separating and purifying nucleosides and oligonucleotides, enhancing the efficiency of aptamer development .

High-Performance Liquid Chromatography (HPLC)

In HPLC, TEAA serves as a ready-to-use buffer solution for the purification of chemically synthesized oligonucleotides. It maintains a stable pH of 7.0, which is ideal for the separation processes involved in HPLC. This application is significant in the synthesis of high-quality oligonucleotides for research and therapeutic purposes .

Proteomics Research

TEAA is employed as a buffer in proteomics studies, particularly for the separation of glycopeptides. Its buffering capacity allows for the effective separation of complex protein mixtures, facilitating the identification and analysis of proteins and their post-translational modifications .

Organic Synthesis

As a solvent in organic synthesis, TEAA is known as a protic ionic liquid. It is a combination of a Bronsted acid and base, which makes it a versatile solvent for various organic reactions. Its use in organic synthesis underscores the importance of TEAA in facilitating chemical reactions and compound synthesis .

Nucleotide Sugar Separation

TEAA is utilized as a component of the mobile phase in the separation of nucleotide sugars. This application is crucial in the study of glycosylation processes, which are essential for the proper functioning of biological molecules .

Structural Determination of Oligonucleotides

The structural determination of oligonucleotides is a challenging aspect of molecular biology. TEAA is used as an ion-pairing reagent in UV detection during reverse-phase liquid chromatography (RPLC), aiding in the analysis and identification of oligonucleotide structures .

Safety and Hazards

将来の方向性

Nucleic acid-based medicines have emerged as promising alternatives to more traditional vaccines and therapeutics. The rapid biodegradability of mRNA makes it an appealing modality from a safety and pharmacokinetic perspective . Triethylammonium acetate, as a component of these systems, will likely continue to be a subject of research in this context .

作用機序

Target of Action

Triethylammonium acetate is primarily used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) separations of oligonucleotides . It plays a key role in buffer solutions for oligonucleotide synthesis and purification .

Mode of Action

Triethylammonium acetate is a mixture of triethylamine (TEA) and acetic acid (AcOH). It is often referred to as a protic ionic liquid as it comes from the combination of Bronsted acid and base . The ionization occurs because of proton transfer . The cohesive energy in these liquids stems from both the Coulomb interactions and hydrogen bonding .

Biochemical Pathways

Triethylammonium acetate is known to affect the pH of solutions, acting as a buffer. It can stabilize the pH of a solution within a certain range, reducing changes in the solution’s acidity or alkalinity . This buffering action is mainly achieved through the reaction between its acidic and basic components .

Pharmacokinetics

It is known that the compound is a volatile salt , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of triethylammonium acetate’s action is the stabilization of the pH of a solution, which is crucial in various biochemical and biological applications, particularly in peptide and proteomics research . It also plays a key role in the chromatographic separation of oligonucleotides .

Action Environment

The action of triethylammonium acetate can be influenced by environmental factors. For instance, its volatility means that it can evaporate under certain conditions, potentially affecting its efficacy and stability . Furthermore, its buffering action is dependent on the pH of the solution it is in .

特性

IUPAC Name |

acetic acid;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBGNFCMKJOFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-44-8 (Parent) | |

| Record name | Triethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063736 | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

10% Aqueous solution: Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triethylammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Triethylammonium acetate | |

CAS RN |

5204-74-0 | |

| Record name | Triethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Triethylammonium acetate, a small molecular quaternary ammonium salt, can intercalate into the interlayer spaces of clay crystals. [] This physical adsorption disrupts the interaction between water molecules and the clay surface, effectively inhibiting shale hydration and preventing swelling and dispersion. []

A: While triethylammonium acetate is not directly involved in the relaxase reaction mechanism, it plays a crucial role in the purification and analysis of the reaction products. [] After the reaction of TraI with DNA oligonucleotides, triethylammonium acetate is used in the HPLC purification step to separate the TraI-oligonucleotide adducts from other reaction components. [] This separation is crucial for subsequent analysis and characterization of the reaction products. []

A: The molecular formula of triethylammonium acetate is C8H21NO2. Its molecular weight is 163.28 g/mol. []

A: Fourier transform infrared spectroscopy (FT-IR) is frequently employed to confirm the formation of triethylammonium acetate and identify its characteristic functional groups. [] Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR, provides detailed structural information about the compound. [, ]

A: Triethylammonium acetate, when used as a medium for Fenton-like reactions, exhibits a retardation effect on the decomposition of hydrogen peroxide. [] This stabilization effect could be attributed to the ionic liquid's ability to modulate the reactivity of the Fenton reagents and prevent the premature degradation of hydrogen peroxide.

A: Triethylammonium acetate can act as both a catalyst and a solvent in various organic reactions. [, ] For example, it facilitates the domino-Knoevenagel-hetero-Diels-Alder reaction for synthesizing angular polyheterocycles. [] It has also been employed as a catalyst in the synthesis of bicyclic ortho-aminocarbonitrile derivatives, offering advantages like short reaction times and high yields. []

A: Triethylammonium acetate, acting as a hydrophilic ionic liquid, enhances the selectivity and yield of phenol production in the hydroxylation of benzene via hydrogen peroxide. [] This effect is attributed to the ionic liquid's ability to slow down the decomposition of hydrogen peroxide, protecting the formed phenol from further oxidation. [] The acidity of the triethylammonium acetate system also plays a crucial role in promoting phenol selectivity. []

A: Semi-empirical molecular dynamics simulations, specifically density functional tight binding (DFTB), have been employed to explore the structural features and dynamics of triethylammonium acetate. [] These simulations revealed a complex system where ionization is only partial, with stable ionic couples primarily embedded within the acetic acid neutral moiety. []

A: The alkyl chain length of ammonium ionic liquids significantly influences their catalytic activity in glycerol oligomerization. [] Longer alkyl chains, such as those in 1-dodecyl-N,N,N-triethylammonium acetate, lead to higher glycerin conversion rates. [] This effect could be attributed to the increased hydrophobicity of the ionic liquid, enhancing its interaction with glycerol and promoting the oligomerization process. []

A: One approach involves synthesizing acyl nucleotides, where a fatty acid moiety is linked to the nucleotide via an acyl phosphate bond, using triethylammonium acetate as a buffer during hydrolysis studies. [] This modification enhances lipophilicity, potentially improving cellular uptake and bioavailability. [] The acyl phosphate bond is designed for selective cleavage to release the active nucleotide. []

A: Triethylammonium acetate is extensively used as a mobile phase additive in high-performance liquid chromatography (HPLC) for separating a wide range of compounds, including oligonucleotides, DNA fragments, drugs, and metabolites. [, , , , , , , , , ] Its ability to act as an ion-pairing reagent makes it particularly suitable for analyzing charged and polar molecules. [, , , , , , , , , ]

A: Adding triethylammonium acetate to the mobile phase in HILIC-LC/ESI-MS enhances the separation of oligonucleotides, particularly in distinguishing between N and N+A. [] It also significantly improves desalting efficiency during analysis, resulting in cleaner mass spectra and facilitating more accurate interpretation. []

A: Triethylammonium acetate has been employed in dissolution studies of drug formulations, particularly for tetroxoprim and sulphadiazine tablets. [] By analyzing the drug release profiles in the presence of triethylammonium acetate, researchers can gain insights into the dissolution characteristics and potential bioavailability of these formulations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

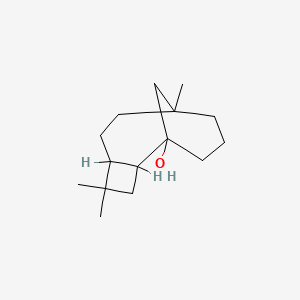

![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)